molecular formula C24H28N2O5 B13616084 (((9h-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine

(((9h-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine

Cat. No.: B13616084
M. Wt: 424.5 g/mol
InChI Key: ARLNPNXAFZGRDL-BTYIYWSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine typically involves the protection of the amino group of l-leucyl-l-alanine with the Fmoc group. This can be achieved through the reaction of l-leucyl-l-alanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution: Reaction with nucleophiles to replace the Fmoc group.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF at room temperature.

    Coupling: HBTU or DIC in the presence of a base like DIPEA in DMF.

    Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products Formed

    Deprotection: l-leucyl-l-alanine.

    Coupling: Extended peptide chains.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Synthesis of complex peptides and proteins.

    Biology: Study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Development of peptide-based therapeutics and vaccines.

    Industry: Production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The primary mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-cysteine
  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-threonine
  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-phenylalanine

Uniqueness

(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is unique due to its specific amino acid sequence, which imparts distinct properties in peptide synthesis. Its stability and ease of deprotection make it a valuable tool in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C24H28N2O5/c1-14(2)12-21(22(27)25-15(3)23(28)29)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t15-,21-/m0/s1

InChI Key

ARLNPNXAFZGRDL-BTYIYWSLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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